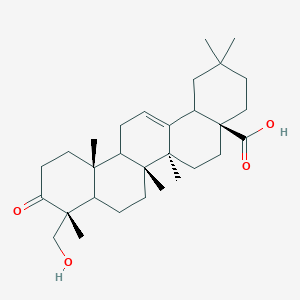
N-Desmethyl Alosetron-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desmethyl Alosetron-d4 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Alosetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. The compound is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in various analytical and pharmacokinetic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Alosetron-d4 involves multiple steps, starting with the preparation of the intermediate compounds. The process typically includes:
Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of deuterium: Deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium.
Final assembly: The intermediate compounds are then combined to form this compound under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography for purification .
Analyse Chemischer Reaktionen
Types of Reactions
N-Desmethyl Alosetron-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various halogenating agents and catalysts are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce halogen atoms into the molecule .
Wissenschaftliche Forschungsanwendungen
N-Desmethyl Alosetron-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Alosetron and its metabolites.
Biology: Employed in studies involving the serotonin 5-HT3 receptor to understand its role in various biological processes.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Alosetron.
Industry: Applied in the development of new drugs targeting the serotonin 5-HT3 receptor.
Wirkmechanismus
N-Desmethyl Alosetron-d4 exerts its effects by acting as an antagonist of the serotonin 5-HT3 receptor. This receptor is a ligand-gated ion channel extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations. By blocking these receptors, the compound modulates serotonin-sensitive gastrointestinal processes, reducing symptoms like pain, abdominal discomfort, urgency, and diarrhea .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alosetron: The parent compound, also a 5-HT3 receptor antagonist.
Granisetron: Another 5-HT3 receptor antagonist used to treat nausea and vomiting.
Ondansetron: A widely used 5-HT3 receptor antagonist for preventing nausea and vomiting caused by chemotherapy.
Uniqueness
N-Desmethyl Alosetron-d4 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms allows for more accurate tracking and quantification in biological systems compared to its non-labeled counterparts .
Eigenschaften
Molekularformel |
C16H16N4O |
|---|---|
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
2-[[2-deuterio-4-(trideuteriomethyl)-1H-imidazol-5-yl]methyl]-4,5-dihydro-3H-pyrido[4,3-b]indol-1-one |
InChI |
InChI=1S/C16H16N4O/c1-10-14(18-9-17-10)8-20-7-6-13-15(16(20)21)11-4-2-3-5-12(11)19-13/h2-5,9,19H,6-8H2,1H3,(H,17,18)/i1D3,9D |
InChI-Schlüssel |
HVGCYMYYQOKECJ-JLZJBEKYSA-N |
Isomerische SMILES |
[2H]C1=NC(=C(N1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3)C([2H])([2H])[2H] |
Kanonische SMILES |
CC1=C(NC=N1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



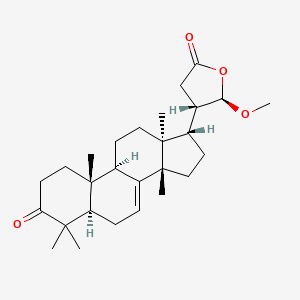

![Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenolate](/img/structure/B12427679.png)
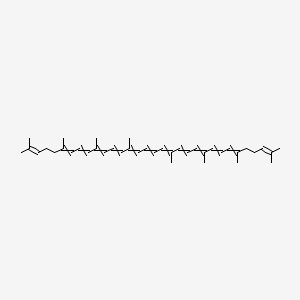
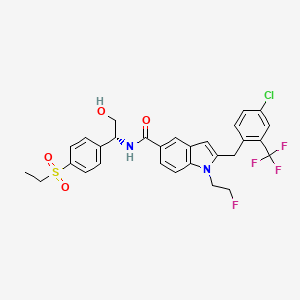
![n-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride](/img/structure/B12427697.png)
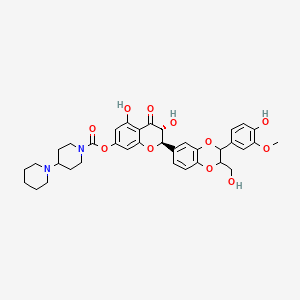
![2-[4-[3-[(1S)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B12427717.png)
![3-[2-Oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one](/img/structure/B12427742.png)
![(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid](/img/structure/B12427744.png)
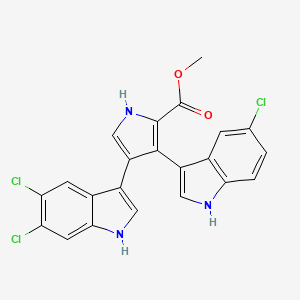
![4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide](/img/structure/B12427747.png)
